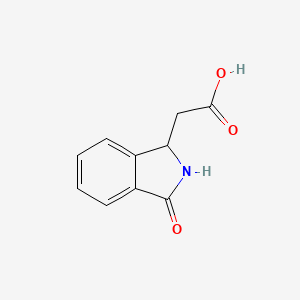

(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-oxo-1,2-dihydroisoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(13)5-8-6-3-1-2-4-7(6)10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVSJYVMPQBCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300074 | |

| Record name | (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-22-7 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 134573 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3849-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide on (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS 3849-22-7)

Disclaimer: Following a comprehensive literature search, it has been determined that there is a significant scarcity of publicly available, in-depth technical data for (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. While the compound is commercially available and has a registered CAS number (3849-22-7), dedicated research articles or patents detailing its synthesis, extensive characterization, biological activity, and mechanism of action are not readily accessible. The information that is available is primarily limited to its use as a chemical intermediate in a specialized area of synthetic chemistry.

This guide compiles the available information and highlights the areas where data is currently lacking, which may in itself be of value to researchers.

Chemical Identity and Properties

This compound, also known by synonyms such as Phthalimidine-3-acetic acid and Isoindolinone-3-acetic acid, is a heterocyclic organic compound. Its structure consists of a fused isoindolinone ring system with an acetic acid moiety attached at the 1-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3849-22-7 | N/A |

| Molecular Formula | C₁₀H₉NO₃ | N/A |

| Molecular Weight | 191.18 g/mol | N/A |

| Appearance | Solid (presumed) | N/A |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

Note: Quantitative experimental data for properties such as solubility and melting point are not available in the reviewed literature.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound could not be located. Chemical vendors list the compound for sale, implying established synthetic routes exist, but these are likely proprietary.

The primary documented application of this compound is as a precursor in the synthesis of tribenzosubporphyrins. Research by Inokuma, Osuka, and others has shown that this compound can undergo a boron(III)-templated cyclotrimerization at high temperatures (e.g., 350 °C) to form the subporphyrin core.

Workflow 1: Application in Tribenzosubporphyrin Synthesis

Caption: General workflow for the synthesis of tribenzosubporphyrin.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity, pharmacological properties, or mechanism of action of this compound. Searches for this compound in biological assay databases and pharmacological literature did not yield any relevant results. Consequently, there are no known signaling pathways associated with this molecule to be visualized.

Spectral and Analytical Data

No published spectral data (e.g., NMR, IR, Mass Spectrometry) specifically for this compound with CAS 3849-22-7 could be found in the course of this literature review. While some databases list the compound, they do not provide experimental spectra.

Conclusion for Researchers

This compound (CAS 3849-22-7) is a compound with a confirmed chemical identity and a niche application in the synthesis of complex macrocycles. However, there is a significant lack of fundamental research on the molecule itself in the public domain. For scientists and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the absence of foundational data to guide research. The opportunity is that the synthesis, characterization, and biological screening of this compound and its derivatives represent an unexplored area of chemical and pharmacological research. Future work could focus on developing and publishing a robust synthetic protocol, fully characterizing the compound using modern analytical techniques, and screening it for various biological activities.

physical and chemical properties of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: This document provides a comprehensive overview of the known physical and chemical properties of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid. While a complete experimental profile remains the subject of ongoing research, this guide consolidates available data and outlines synthetic strategies for related compounds, offering a valuable resource for those in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, a derivative of the isoindolinone scaffold, possesses a unique structural framework that has garnered interest in medicinal chemistry. The isoindolinone core is a key pharmacophore in a number of biologically active compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 3849-22-7 | N/A |

| Molecular Formula | C₁₀H₉NO₃ | N/A |

| Molecular Weight | 191.18 g/mol | N/A |

| Boiling Point | 506.5 °C at 760 mmHg | N/A |

| Flash Point | 260.1 °C | N/A |

| Density | 1.334 g/cm³ | N/A |

| Refractive Index | 1.587 | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| logP | Not available | N/A |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in readily available scientific literature. However, the synthesis of structurally related phthalimide and isoindolinone derivatives has been reported, providing a foundation for potential synthetic routes.

One common approach to N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine, often in a solvent like acetic acid. For the target compound, this would conceptually involve a reaction between a suitable precursor and a glycine equivalent.

Conceptual Synthetic Workflow:

The synthesis of isoindolinone derivatives can be complex. A potential, though unverified, approach could involve the reaction of 2-carboxybenzaldehyde with an amino acid derivative, followed by cyclization. The workflow for such a multi-step synthesis is conceptually outlined below.

Conceptual Synthetic Workflow Diagram

Biological Activity and Signaling Pathways

As of the date of this document, there is no published data on the specific biological activity of this compound. The isoindolinone scaffold is present in a variety of compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties. However, the activity of a specific derivative is highly dependent on its substitution pattern.

Given the lack of experimental data on the biological targets and mechanisms of action for this compound, no signaling pathway diagrams can be provided at this time. Future research would need to focus on screening the compound against various biological targets to elucidate its potential therapeutic applications.

Logical Flow for Future Biological Investigation:

Should this compound become available for testing, a logical workflow for its biological evaluation would be as follows.

Workflow for Biological Evaluation

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of isoindolinone derivatives. While basic physicochemical properties have been predicted, a comprehensive experimental characterization is necessary. The development of a reliable synthetic protocol is the first critical step to enable further studies. Subsequent biological screening is required to determine its pharmacological profile and potential as a lead compound for drug development. This technical guide serves as a starting point for researchers interested in exploring the potential of this and related compounds.

An In-depth Technical Guide on (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid Structural Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid and its structural analogs have garnered significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as anticancer agents and enzyme inhibitors.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of an appropriately substituted phthalic anhydride with an amino acid, followed by further modifications. For instance, the reaction of phthalic anhydride with glycine yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid, a key intermediate that can be further derivatized.

A general synthetic approach to N-substituted (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamides involves the amidation of the carboxylic acid intermediate with a desired amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT)[1]. Subsequent modifications, such as quaternization of a pyridine moiety with benzyl halides, can lead to a diverse library of analogs[1].

dot

Caption: General workflow for the synthesis of N-substituted (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide analogs.

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have demonstrated a wide range of biological activities, including anticancer and enzyme inhibitory effects.

Anticancer Activity

Numerous isoindolinone derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, colon, and liver cancer. For example, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and evaluated for their cytotoxicity, with some compounds showing significant activity against the HepG2 cancer cell line[2]. Similarly, spiro-indolinone derivatives have shown promising antiproliferative properties against a variety of human cancer cell lines[3][4].

The mechanism of anticancer action for some isoindolinone derivatives involves the inhibition of key cellular signaling pathways. For instance, certain indole compounds, which share structural similarities with isoindolinones, have been found to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation[5].

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-indolinone 6m | MCF7 (Breast) | 3.597 | [3] |

| Spiro-indolinone 6l | MCF7 (Breast) | 3.986 | [3] |

| Spiro-indolinone 6j | PaCa-2 (Pancreatic) | 8.830 | [3] |

| Spiro-indolinone 6k | PaCa-2 (Pancreatic) | 8.830 | [3] |

| Isoindolinone 11 | HepG2 (Liver) | 5.89 | [2] |

| Ferrocene-substituted isoindolinone 11h | A549 (Lung) | 1.0 | [6] |

| Ferrocene-substituted isoindolinone 11h | MCF-7 (Breast) | 1.5 | [6] |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | HeLa (Cervical) | 0.52 | [3] |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | MCF-7 (Breast) | 0.34 | [3] |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | HT-29 (Colon) | 0.86 | [3] |

Table 1: Anticancer activity of selected isoindolinone and related indole derivatives.

Enzyme Inhibition

Derivatives of isoindoline-1,3-dione, which are structurally related to the core molecule, have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed potent inhibitory activity against AChE, with IC50 values in the low micromolar range[1]. The structure-activity relationship studies revealed that substitutions on the benzyl moiety can influence the inhibitory potency[1].

| Compound | IC50 (µM) for AChE | Reference |

| 7a (para-fluoro substituted) | 2.1 | [1] |

| 7f (para-fluoro substituted) | 2.1 | [1] |

| Rivastigmine (Standard) | 11.07 | [1] |

Table 2: Acetylcholinesterase inhibitory activity of selected isoindoline-1,3-dione derivatives.

Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes. Some of these compounds exhibited potent inhibitory activity with low nanomolar Ki values, indicating a high affinity for the enzymes[4].

| Compound | Ki (nM) for hCA I | Ki (nM) for hCA II | Reference |

| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 | [4] |

| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 | [4] |

| Acetazolamide (Standard) | - | - | [4] |

Table 3: Carbonic anhydrase inhibitory activity of selected isoindolinone derivatives.

A closely related class of compounds, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, has been identified as potent inhibitors of aldose reductase (ALR2), an enzyme involved in diabetic complications. The parent compound of this series exhibited good inhibitory activity, and further structural modifications led to derivatives with significantly enhanced potency and selectivity[7].

| Compound | R1 | R2 | IC50 (µM) for ALR2 | Selectivity (ALR1/ALR2) | Reference |

| 39 | H | H | 0.85 | - | [7] |

| 55 | 5-F | 1-(4-methylbenzyl) | 0.075 | 16.4 | [7] |

| Sorbinil (Standard) | - | - | 0.50 | - | [7] |

| Tolrestat (Standard) | - | - | 0.046 | - | [7] |

Table 4: Aldose Reductase inhibitory activity of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives.

Mechanism of Action: Signaling Pathways

The anticancer activity of isoindolinone and related indole derivatives is often attributed to their ability to modulate critical cellular signaling pathways that control cell growth, survival, and proliferation. One such key pathway is the PI3K/Akt/mTOR/NF-κB signaling cascade, which is frequently dysregulated in cancer[2][5][8].

dot

Caption: Proposed mechanism of action of isoindolinone analogs via inhibition of the PI3K/Akt/mTOR/NF-κB signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of N-substituted (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamides[1]

-

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid: A mixture of phthalic anhydride (2.5 mmol) and glycine (2.5 mmol) is refluxed in glacial acetic acid (20 mL) for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The mixture is then cooled in an ice-water bath to precipitate the product, which is filtered and washed with cold 1 N HCl and then water to yield the pure product.

-

Amide Coupling: To a solution of 2-(1,3-dioxoisoindolin-2-yl)acetic acid (2 mmol) in chloroform (15 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4 mmol) and hydroxybenzotriazole (HOBT) (4 mmol) are added. The desired amine (3 mmol) is then added, and the mixture is stirred at room temperature for 15-24 hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with methylene chloride. The organic layer is washed sequentially with saturated NaCl solution, saturated NaHCO3 solution, and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography or recrystallization.

In Vitro Aldose Reductase Inhibition Assay[9]

-

Enzyme Preparation: Aldose reductase is partially purified from rat lens homogenates.

-

Assay Mixture: The standard assay mixture (1.0 mL total volume) contains 0.1 M phosphate buffer (pH 6.2), 0.1 mM NADPH, the enzyme preparation, and the test compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde (final concentration 10 mM).

-

Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over a period of 3-5 minutes using a spectrophotometer.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value (the concentration of inhibitor required to produce 50% inhibition) is determined from a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile template for the design and development of novel therapeutic agents. Its structural analogs have demonstrated significant potential as anticancer agents and enzyme inhibitors. The ease of synthesis and the possibility for diverse structural modifications make this scaffold an attractive starting point for drug discovery programs.

Future research should focus on the systematic exploration of the structure-activity relationships of these compounds to optimize their potency and selectivity for specific biological targets. Further investigation into their mechanisms of action and in vivo efficacy will be crucial for translating these promising lead compounds into clinical candidates. The development of analogs with improved pharmacokinetic and safety profiles will also be a key area of focus for future studies.

References

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

The Multifaceted Biological Activities of Isoindolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities of isoindolinone derivatives, with a particular focus on their anticancer, enzyme inhibitory, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Isoindolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

A noteworthy example is the evaluation of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, which demonstrated significant inhibitory effects on the viability of Raji and K562 blood cancer cell lines.[1] This compound was found to induce both apoptosis and necrosis in Raji cells, highlighting its potential as a lead for further development.[1]

Quantitative Anticancer Activity Data

| Compound/Derivative | Cell Line | IC50/CC50 | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL | [1] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 µg/mL | [1] |

| Ferrocene-substituted isoindolinone (11h) | A549 | 1.0 µM | [2] |

| Ferrocene-substituted isoindolinone (11h) | MCF-7 | 1.5 µM | [2] |

| Isoindolinone derivative (12b) | Hep-2 | 11 µM | [2] |

| Isoindolinone derivative (12b) | HepG2 | 13 µM | [2] |

| Isoindolinone derivative (12b) | MCF-7 | 11 µM | [2] |

| Isoindolinone derivative (12b) | A375 | 11 µM | [2] |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 | 5.89 µM | [3] |

Experimental Protocols

Cytotoxicity Assay (MTT-based):

-

Cell Seeding: Cancer cells (e.g., HepG2, K562, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isoindolinone derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[3]

Apoptosis and Necrosis Assay (Flow Cytometry):

-

Cell Treatment: Cancer cells (e.g., Raji) are treated with the test compound at different concentrations for a defined period (e.g., 48 or 72 hours).

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence signals.[1]

Signaling Pathway

Caption: Induction of cancer cell death by isoindolinone derivatives.

Enzyme Inhibition

Isoindolinone derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and cholinesterases, which are implicated in a range of diseases.

Carbonic Anhydrase Inhibition

Certain novel isoindolinone derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with some compounds showing superior or comparable efficacy to the standard inhibitor acetazolamide (AAZ).[4]

| Compound | hCA I Ki (nM) | hCA I IC50 (nM) | hCA II Ki (nM) | hCA II IC50 (nM) | Reference |

| 2a | 22.03 ± 9.21 | - | - | - | [4] |

| 2b | 49.49 ± 12.07 | - | - | - | [4] |

| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 9.32 ± 2.35 | 13.02 ± 0.041 | [4] |

| 2f | 16.09 ± 4.14 | - | 14.87 ± 3.25 | - | [4] |

| Acetazolamide (AAZ) | - | - | - | - | [4] |

Note: A comprehensive table with all derivatives can be found in the source publication.[4]

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Synthesized isoindoline-1,3-dione-N-benzyl pyridinium hybrids have shown potent inhibitory activity.[5]

| Compound | AChE IC50 (µM) | Reference |

| 7a | 2.1 ± 0.6 | [5] |

| 7b | 5.4 ± 0.9 | [5] |

| 7e | - | [5] |

| 7f | 2.1 ± 0.6 | [5] |

| 7g | 4.8 ± 0.5 | [5] |

| Rivastigmine (standard) | 11.07 | [5] |

Note: A comprehensive table with all derivatives can be found in the source publication.[5]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay:

The inhibitory effects of the isoindolinone derivatives on hCA I and II are typically evaluated by measuring the esterase activity of the enzyme.

-

Enzyme and Substrate Preparation: Solutions of purified hCA I and II and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer.

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate.

-

Activity Measurement: The hydrolysis of the substrate, which results in a colored product (4-nitrophenolate), is monitored spectrophotometrically over time.

-

Data Analysis: The IC50 and Ki values are determined by plotting the enzyme activity against the inhibitor concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method):

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of the isoindoline-1,3-dione derivatives.

-

Reaction Initiation: The enzymatic reaction is started by adding the substrate (ATCI) and DTNB.

-

Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.

-

IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.

Logical Relationship Diagram

Caption: Enzyme inhibition by isoindolinone derivatives.

Analgesic and Anti-inflammatory Activity

Certain isoindoline-1,3-dione derivatives have demonstrated promising analgesic and anti-inflammatory properties.[7][8][9][10] These activities are often evaluated using in vivo models.

Quantitative Analgesic Activity Data

The analgesic activity is often expressed as the percentage of inhibition of writhing in mice.

| Compound | Dose (mg/kg) | % Inhibition of Writhing | Standard | Reference |

| 3a | 25 | 78.78 | Diclofenac Sodium | [8] |

| 3b | 25 | 77.27 | Diclofenac Sodium | [8] |

Note: A comprehensive table with all derivatives can be found in the source publication.[8]

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesic Activity):

-

Animal Model: Male mice are typically used for this assay.

-

Compound Administration: The test compounds are administered to the mice, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a standard group receives a known analgesic drug (e.g., diclofenac sodium).

-

Induction of Writhing: After a set period, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific duration (e.g., 10 minutes), starting a few minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the test compounds compared to the control group.[8]

In Vitro Anti-inflammatory Activity (Protein Denaturation Technique):

-

Reaction Mixture: A solution of bovine serum albumin (as a protein source) is prepared in a suitable buffer.

-

Compound Addition: The test compounds are added to the protein solution at various concentrations.

-

Induction of Denaturation: The mixture is heated to induce protein denaturation.

-

Turbidity Measurement: The turbidity of the solution, which indicates the extent of protein denaturation, is measured spectrophotometrically.

-

Inhibition Calculation: The percentage of inhibition of protein denaturation is calculated for each concentration of the test compound.

Experimental Workflow

Caption: Workflow for acetic acid-induced writhing test.

References

- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activities of the Isoindolinone Scaffold

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the biological activities associated with the isoindolinone scaffold. While the specific molecule, (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, is a known chemical intermediate in the synthesis of complex macrocycles, there is a lack of publicly available data on its intrinsic mechanism of action as a therapeutic agent. Therefore, this guide focuses on the broader class of isoindolinone derivatives, which have demonstrated a remarkable diversity of pharmacological effects and have led to the development of clinically significant drugs. We will explore the core mechanisms of action for several classes of isoindolinone-containing compounds, present quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a bicyclic aromatic lactam that has emerged as a "privileged scaffold" in drug discovery. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. This has led to the development of isoindolinone derivatives with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, immunomodulatory, and neuro-modulatory effects. This guide will delve into four prominent mechanisms of action exhibited by different classes of isoindolinone derivatives:

-

Cereblon (CRBN) E3 Ubiquitin Ligase Modulation: The discovery that thalidomide and its analogs bind to Cereblon has revolutionized targeted protein degradation.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: The isoindolinone structure mimics the nicotinamide moiety of NAD+, enabling competitive inhibition of PARP enzymes, a key strategy in cancer therapy.

-

Carbonic Anhydrase (CA) Inhibition: Certain isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrases, enzymes implicated in various pathological conditions.

-

GABAA Receptor Positive Allosteric Modulation: A class of isoindolinones has been shown to enhance the activity of GABAA receptors, suggesting potential applications in neurological disorders like epilepsy.

Quantitative Data Summary for Isoindolinone Derivatives

The following table summarizes key quantitative data for representative isoindolinone derivatives across different target classes. This data is essential for comparing the potency and selectivity of these compounds.

| Compound Class | Example Compound | Target | Assay Type | Value | Units | Reference |

| CRBN Modulator | Pomalidomide | Cereblon (CRBN) | Competitive Binding Assay (TR-FRET) | 1.2 | µM (IC50) | [1] |

| CRBN Modulator | Lenalidomide | Cereblon (CRBN) | Competitive Binding Assay (TR-FRET) | 1.5 | µM (IC50) | [1] |

| CRBN Modulator | CC-220 | Cereblon (CRBN) | Competitive Binding Assay (TR-FRET) | 60 | nM (IC50) | [1] |

| PARP Inhibitor | NMS-P515 | PARP-1 | Biochemical Assay | 0.016 | µM (Kd) | [2] |

| PARP Inhibitor | NMS-P515 | PARP-1 | Cellular Assay (PAR) | 0.027 | µM (IC50) | [2] |

| CA Inhibitor | Isoindolinone Derivative 2c | hCA I | Enzyme Inhibition Assay | 16.09 ± 4.14 | nM (Ki) | [3][4] |

| CA Inhibitor | Isoindolinone Derivative 2f | hCA II | Enzyme Inhibition Assay | 9.32 ± 2.35 | nM (Ki) | [3][4] |

| GABAA Receptor PAM | Isoindolinone Derivative Cpd48 | GABAA Receptors | Electrophysiology | 10-100 | nM (EC50) | [5] |

| GABAA Receptor PAM | Isoindolinone Derivative Cpd48 | sc-PTZ Seizure Model | In vivo Efficacy | 8.20 | mg/kg (ED50) | [5] |

| GABAA Receptor PAM | Isoindolinone Derivative Cpd48 | MES Seizure Model | In vivo Efficacy | 2.68 | mg/kg (ED50) | [5] |

Signaling Pathways and Mechanisms of Action

This section provides a detailed look at the molecular pathways affected by isoindolinone derivatives, accompanied by diagrams generated using the DOT language to illustrate these complex biological processes.

Thalidomide and its analogs, known as Immunomodulatory drugs (IMiDs), function as "molecular glues" that co-opt the CRL4CRBN E3 ubiquitin ligase complex.[6][7][8] By binding to Cereblon, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and casein kinase 1A1 (CK1α) in del(5q) myelodysplastic syndrome.[6][9] This targeted protein degradation is the primary mechanism behind their therapeutic effects.[7][9]

Isoindolinone-based PARP inhibitors act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[2][10] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of SSBs. These unrepaired SSBs are converted to double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HRR-deficient cells, leading to genomic instability and cell death through a process known as synthetic lethality.[11][12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide. These protocols provide a foundation for researchers looking to evaluate isoindolinone derivatives for similar biological activities.

This assay measures the esterase activity of carbonic anhydrase (CA) on a chromogenic substrate.[13][14][15]

-

Principle: Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP), which can be quantified by measuring the absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction.

-

Materials:

-

Purified human carbonic anhydrase (hCA I or hCA II)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test compounds and a known inhibitor (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the CA enzyme solution.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each condition.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

-

This is a competitive binding assay to quantify the affinity of compounds for Cereblon.[16][17]

-

Principle: The assay uses a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a FRET donor (Europium cryptate), and a thalidomide-based ligand labeled with a FRET acceptor (e.g., XL665). When the labeled ligand binds to CRBN, FRET occurs. A test compound that binds to CRBN will displace the labeled ligand, causing a decrease in the FRET signal.

-

Materials:

-

GST-tagged human Cereblon (CRBN) protein

-

Anti-GST antibody labeled with Europium cryptate

-

Thalidomide-Red labeled with XL665

-

Assay buffer

-

Test compounds and unlabeled thalidomide as a positive control

-

Low-volume 384-well white plate

-

HTRF-compatible microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control.

-

Dispense the compound dilutions or vehicle control into the assay plate.

-

Add the GST-tagged CRBN protein to each well.

-

Add a pre-mixed solution of the HTRF reagents (anti-GST-Europium and Thalidomide-Red) to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Read the plate on an HTRF reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to derive IC50 values.

-

This technique directly measures the ion flow through GABAA receptor channels in response to GABA and modulator compounds.[18][19][20]

-

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing GABAA receptors. The membrane patch is then ruptured to allow electrical access to the entire cell (whole-cell configuration). The membrane potential is clamped at a set voltage, and the currents flowing through the GABAA channels are recorded in response to the application of GABA, with and without the presence of a test compound. Positive allosteric modulators (PAMs) will enhance the GABA-evoked current.

-

Materials:

-

Cells expressing the desired GABAA receptor subtype combination.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

GABA and test compounds.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a cell expressing GABAA receptors.

-

Hold the cell at a constant membrane potential (e.g., -70 mV).

-

Apply a submaximal concentration of GABA to elicit a control current response.

-

After a washout period, co-apply the same concentration of GABA with the test compound.

-

Measure the peak amplitude and/or the total charge transfer of the GABA-evoked current in the absence and presence of the test compound.

-

Calculate the percent potentiation of the GABA response.

-

Construct a concentration-response curve for the test compound to determine its EC50 and maximal efficacy (Emax).

-

The isoindolinone scaffold is a versatile and highly valuable core structure in modern drug discovery. While the specific biological role of this compound remains to be fully elucidated, the diverse and potent activities of its derivatives highlight the immense potential of this chemical class. From the targeted protein degradation induced by CRBN modulators to the synthetic lethality caused by PARP inhibitors, isoindolinones continue to provide a rich foundation for the development of novel therapeutics against a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this remarkable scaffold.

References

- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PARP assay kits [bioscience.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. revvity.com [revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

A Technical Guide to the Spectroscopic and Biological Landscape of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Structurally Related Isoindolinone Derivatives

Due to the absence of specific data for (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, this section summarizes the spectroscopic data for analogous compounds, providing a predictive framework for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of isoindolinone derivatives. The chemical shifts are influenced by the substituents on the aromatic ring and at the 1- and 2-positions of the isoindolinone core.

Table 1: ¹H NMR Spectroscopic Data of Selected Isoindolinone Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-(benzylamino)isoindolin-1-one | CDCl₃ | 7.84-7.82 (m, 2H), 7.82-7.47 (m, 7H), 7.37-7.27 (m, 5H), 5.71 (s, 1H), 3.96 (d, J=13.2 Hz, 1H), 3.86 (d, J=13.2 Hz, 1H) |

| 3-(cyclohexylamino)isoindolin-1-one | CDCl₃ | 7.81 (d, J=7.5Hz, 1H), 7.59-7.45 (m, 3H), 6.83 (s, 1H), 5.53 (s, 1H), 2.74-2.65 (m, 1H), 2.02-1.99 (m, 1H), 1.75-1.63 (m, 6H), 1.25- 1.17 (m, 5H)[1] |

| 3-(pyrrolidin-1-yl)isoindolin-1-one | CDCl₃ | 7.82 (d, J=6 Hz, 1H), 7.60 (s, 1H), 7.58-7.45 (m, 3H), 5.70 (s, 1H), 2.74-2.71 (m, 2H), 2.51-2.48 (m, 2H), 2.04 (bs, 1H), 1.77-1.75 (m, 4H)[1] |

| 3-morpholinoisoindolin-1-one | CDCl₃ | 7.83 (d, J=7.3 Hz, 1H), 7.58- 7.48 (m, 3H), 6.99 (bs, 1H), 5.41 (s, 1H), 3.69 (t, J=4.5 Hz, 4H), 2.71-2.63 (m, 2H), 2.43-2.39 (m, 2H)[1] |

| Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate | CDCl₃ | 7.81 (d, J=7.5 Hz, 1H), 7.58-7.45 (m, 2H), 7.39 (d, J=7.5 Hz, 1H), 7.14 (bs, 1H), 3.72 (s, 3H), 2.96 (d, J=16.3 Hz, 1H), 2.51 (d, J=16.3 Hz, 1H), 1.59 (s, 3H)[2] |

Table 2: ¹³C NMR Spectroscopic Data of Selected Isoindolinone Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-(benzylamino)isoindolin-1-one | CDCl₃ | 170.1, 144.5, 138.8, 132.2, 131.8, 129.0, 128.6, 128.3, 127.4, 123.7, 123.4, 68.9, 47.4 |

| 3-(cyclohexylamino)isoindolin-1-one | CDCl₃ | 170.2, 144.4, 132.1, 131.9, 129.0, 123.7, 123.4, 68.4, 53.3, 35.0, 33.5, 25.9, 24.8, 24.6[1] |

| 3-(pyrrolidin-1-yl)isoindolin-1-one | CDCl₃ | 171.2, 145.3, 132.1 (2C), 128.9, 123.7, 123.4, 72.4, 47.1 (2C), 23.8 (2C)[1] |

| 3-morpholinoisoindolin-1-one | CDCl₃ | 170.8, 143.6, 132.6, 132.2, 129.3, 123.8, 123.6, 76.2, 66.9, 47.7[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in isoindolinone derivatives. The most prominent absorption bands are typically associated with the carbonyl and N-H groups.

Table 3: Characteristic IR Absorption Bands for Isoindolinone Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| C=O (Amide) | 1680 - 1720 | Strong absorption, characteristic of the γ-lactam ring. |

| N-H (Amide) | 3100 - 3300 | Moderate absorption, may be broad. |

| C=O (Carboxylic Acid) | 1700 - 1725 | For the acetic acid moiety, may overlap with the amide C=O. |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad absorption. |

| C-N | 1200 - 1350 | |

| Aromatic C-H | 3000 - 3100 | |

| Aromatic C=C | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their structural confirmation.

Table 4: Mass Spectrometry Data for Selected Isoindolinone Analogs

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| 3-(benzylamino)isoindolin-1-one | ESI | 239.1 | 132 (isoindolinone fragment), 106 (benzylamine fragment) |

| 3-(cyclohexylamino)isoindolin-1-one | ESI | 231 | 132 (isoindolinone fragment), 99 (cyclohexylamine fragment)[1] |

| 3-(pyrrolidin-1-yl)isoindolin-1-one | ESI | 203 | 132 (isoindolinone fragment), 71 (pyrrolidine fragment)[1] |

| 3-morpholinoisoindolin-1-one | ESI | 219 | 132 (isoindolinone fragment), 87 (morpholine fragment)[1] |

| Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate | HRMS (ESI) | 219.08917 | Not reported[2] |

Experimental Protocols

General Synthesis of 1-Substituted-3-oxoisoindolinones

A common and versatile method for the synthesis of 3-substituted isoindolinones involves the condensation of 2-carboxybenzaldehyde with a primary amine. For the synthesis of this compound, a plausible route would involve the reaction of 2-carboxybenzaldehyde with an amino acid ester, followed by hydrolysis.

A plausible synthetic route is outlined below:

Step 1: Synthesis of Methyl (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate

-

To a solution of 2-carboxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add glycine methyl ester hydrochloride (1 equivalent) and a base like triethylamine (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Hydrolysis to this compound

-

The methyl ester from Step 1 is dissolved in a mixture of a suitable solvent (e.g., methanol, THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product.

Potential Biological Activities and Signaling Pathways

Isoindolinone derivatives have been reported to exhibit a wide range of biological activities. While the specific activity of this compound is not documented, its structural similarity to other bioactive isoindolinones suggests potential for similar pharmacological properties.

Known biological activities of the isoindolinone scaffold include:

-

Anti-inflammatory and Analgesic Effects: Many isoindolinone derivatives have shown potent anti-inflammatory and analgesic properties.[3][4]

-

Anticancer Activity: The isoindolinone core is present in several anticancer agents, including thalidomide and its analogs, which are known to modulate the immune system and inhibit angiogenesis.[5][6] Some derivatives have shown inhibitory effects against various cancer cell lines.[6][7]

-

Enzyme Inhibition: Isoindolinone-based compounds have been identified as inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, suggesting their potential in treating conditions like glaucoma and Alzheimer's disease.[7][8]

-

PPARδ Agonism: Certain isoindoline derivatives have been identified as potent and selective agonists of the peroxisome proliferator-activated receptor δ (PPARδ), which is involved in fatty acid oxidation.[9]

Visualizations

General Synthetic Workflow

Caption: Plausible two-step synthesis of the target compound.

Potential Signaling Pathway Inhibition

Given the known anticancer activity of related compounds, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Disclaimer: The information provided in this guide is based on data available for structurally related compounds and should be used for research and informational purposes only. Experimental verification is necessary to confirm the properties of this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. media.neliti.com [media.neliti.com]

- 5. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of isoindoline and tetrahydroisoquinoline derivatives as potent, selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoindolinone Core: A Journey from Infamy to Indispensable Therapeutic Scaffold

An In-depth Technical Guide on the Discovery and History of Isoindolinone Compounds

The story of isoindolinone compounds is a compelling narrative of chemical synthesis, unforeseen biological consequences, and remarkable scientific redemption. Initially relegated to the annals of medicinal chemistry disasters, the isoindolinone scaffold has re-emerged as a privileged structure in modern drug discovery, forming the cornerstone of immunomodulatory drugs and targeted protein degradation technologies. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of isoindolinone-based compounds for researchers, scientists, and drug development professionals.

Early Synthesis and the Thalidomide Catastrophe

The isoindolinone nucleus, a bicyclic structure featuring a fusion of a γ-lactam ring with a benzene ring, has been an accessible synthetic target for organic chemists for many years.[1] Various synthetic strategies, including transition-metal catalyzed C-H activation, cross-coupling reactions, and multi-component reactions, have been developed to construct this heterocyclic system.[2][3]

The most infamous member of this class, thalidomide, was first synthesized in 1954 by the Swiss pharmaceutical company Ciba and later marketed by the German company Chemie Grünenthal in 1957 as a sedative and antiemetic.[4][5] It was considered a "wonder drug" for treating morning sickness in pregnant women.[5][6] However, this widespread use led to a devastating medical tragedy, as thalidomide was found to be a potent teratogen, causing severe birth defects in thousands of children worldwide.[6][7] The disaster prompted a fundamental shift in drug regulation and testing.[4]

Thalidomide exists as a racemic mixture of two enantiomers, (R)- and (S)-thalidomide. While the (R)-enantiomer possesses the desired sedative effects, the (S)-enantiomer is responsible for the teratogenic activity.[5] However, the enantiomers can interconvert in vivo, meaning that administration of the pure (R)-enantiomer does not eliminate the risk of teratogenicity.[5]

A Second Act: The Rise of Immunomodulatory Drugs (IMiDs®)

For decades, thalidomide was synonymous with medical failure. However, in the 1990s, its potent anti-inflammatory and anti-angiogenic properties were rediscovered, leading to its investigation as a treatment for various conditions, including erythema nodosum leprosum and multiple myeloma.[4][8][9] This revival of interest spurred the development of thalidomide analogs with improved efficacy and safety profiles.

Lenalidomide (Revlimid®) and pomalidomide (Pomalyst®) emerged as second and third-generation immunomodulatory drugs (IMiDs), respectively.[9] These compounds retain the core isoindolinone structure but have modifications that enhance their therapeutic effects and, in some aspects, reduce certain side effects compared to thalidomide.[10] Lenalidomide was approved by the FDA in 2005 for the treatment of myelodysplastic syndromes and later for multiple myeloma.[10] Pomalidomide received FDA approval in 2013, also for multiple myeloma.[10]

Unraveling the Mechanism of Action: The Discovery of Cereblon

A pivotal breakthrough in understanding the biological activity of IMiDs came with the identification of Cereblon (CRBN) as their primary molecular target.[9][11] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[11]

The binding of IMiDs to CRBN alters the substrate specificity of the E3 ligase complex. This "molecular glue" mechanism does not inhibit the enzyme but rather hijacks it to recognize and polyubiquitinate specific proteins, targeting them for degradation by the proteasome.[11] Key "neosubstrates" of the CRL4^CRBN^ complex in the presence of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] The degradation of these transcription factors is crucial for the anti-proliferative and immunomodulatory effects of IMiDs in multiple myeloma.[11][12]

dot

Caption: Cereblon-mediated protein degradation pathway.

The Dawn of Targeted Protein Degradation: PROTACs

The discovery of the "molecular glue" mechanism of isoindolinone-based IMiDs paved the way for a new therapeutic modality: Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[13][14] One ligand binds to a target protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase, such as Cereblon or VHL.[13][15]

This induced proximity between the POI and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[13] The isoindolinone core, particularly derivatives of thalidomide and pomalidomide, is a widely used E3 ligase ligand in the design of PROTACs.[16][17] This technology has the potential to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative isoindolinone compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Thalidomide | KMM1 | >100 | [18] |

| KMS11 | >100 | [18] | |

| KMS34 | >100 | [18] | |

| Lenalidomide | MUM24 | >25 | [13] |

| KMS-21 | ~3 | [13] | |

| RPMI8226 (48h) | ~25 | [19] | |

| U266 (48h) | ~10 | [19] | |

| Pomalidomide | U266 | IC50 for CRBN binding ~2 µM | [20] |

| Compound | Target | Binding Affinity (Kd or IC50) | Reference |

| Thalidomide | CRBN | Kd ~250 nM | [21] |

| Lenalidomide | CRBN | Kd ~178 nM | [21] |

| CRBN (in U266 extracts) | IC50 ~2 µM | [20] | |

| Pomalidomide | CRBN | Kd ~157 nM | [21] |

| CRBN (in U266 extracts) | IC50 ~2 µM | [20] |

Experimental Protocols

Detailed methodologies for key experiments in the study of isoindolinone compounds are provided below.

General Procedure for Rhodium-Catalyzed Synthesis of Isoindolinones

This protocol describes a common method for the synthesis of 3-substituted isoindolinones via rhodium-catalyzed C-H activation and annulation of N-benzoylsulfonamides with olefins.[11]

Materials:

-

N-benzoylsulfonamide

-

Olefin

-

[{RhCl2Cp*}2] (rhodium catalyst)

-

Cu(OAc)2 (oxidant)

-

Solvent (e.g., DCE or t-AmylOH)

Procedure:

-

To a sealed tube, add N-benzoylsulfonamide (1.0 equiv), olefin (2.0-3.0 equiv), [{RhCl2Cp*}2] (2.5 mol %), and Cu(OAc)2 (2.0 equiv).

-

Add the solvent (0.2 M) and seal the tube.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired isoindolinone.

dot

Caption: A representative experimental workflow.

Western Blot Protocol for Ikaros and Aiolos Degradation

This protocol outlines the steps to assess the degradation of Ikaros and Aiolos in multiple myeloma cells following treatment with an isoindolinone-based compound.[9][22][23]

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Isoindolinone compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed MM.1S cells in a 6-well plate and treat with the desired concentrations of the isoindolinone compound or DMSO (vehicle control) for a specified time (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of isoindolinone compounds on cancer cell lines and to calculate the IC50 value.[14][24]

Materials:

-

Cancer cell line (e.g., RPMI-8226, U266)

-

Isoindolinone compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the isoindolinone compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

The isoindolinone scaffold has undergone a remarkable journey from a symbol of iatrogenic disaster to a cornerstone of modern targeted therapies. The elucidation of its mechanism of action through the discovery of Cereblon has not only provided a rational basis for the use of IMiDs in cancer and inflammatory diseases but has also catalyzed the development of the broader field of targeted protein degradation. As our understanding of the diverse biological activities of isoindolinone derivatives continues to expand, this versatile chemical entity is poised to remain a critical component in the armamentarium of medicinal chemists and drug discovery scientists for the foreseeable future.

References

- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 3. Synthesis of <i>N</i>-substituted isoindolinones via a palladium catalysed three-component carbonylation amination … [ouci.dntb.gov.ua]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamidation sequence under aqueous phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A myeloma cell line established from a patient refractory to thalidomide therapy revealed high-risk cytogenetic abnormalities and produced vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 16. mdpi.com [mdpi.com]

- 17. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Potential Therapeutic Targets of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid: An In-depth Technical Guide

Disclaimer: This document explores the potential therapeutic targets of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid based on its structural similarity to the phthalimide and isoindolinone classes of compounds. As of the date of this publication, no specific biological data for this compound has been found in the public domain. The information presented herein is a synthesis of publicly available research on structurally related molecules and should be considered hypothetical until validated by direct experimental evidence for the compound .

Introduction

This compound belongs to the family of isoindolinones, which are structurally related to phthalimides. This core scaffold is present in a number of biologically active molecules, including the well-known immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. The diverse pharmacological activities of these related compounds suggest that this compound may interact with a range of therapeutic targets. This technical guide provides an in-depth analysis of these potential targets, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Potential Therapeutic Targets

Based on the activities of structurally analogous phthalimide and isoindolinone derivatives, several key therapeutic targets can be postulated for this compound.

Cereblon is a crucial component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. It functions as a substrate receptor, and its binding by phthalimide-containing molecules, such as thalidomide and its analogs, allosterically modifies the enzyme's substrate specificity.[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins that are not the natural targets of the E3 ligase. This mechanism is central to the anti-proliferative and immunomodulatory effects of these drugs.[4] Given the presence of the phthalimide-like isoindolinone core, Cereblon represents a primary hypothetical target for this compound.

A significant body of research has demonstrated the ability of phthalimide derivatives to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[5][6] The anti-inflammatory properties of thalidomide and related compounds are, in part, attributed to this inhibitory action.[7] Therefore, modulation of TNF-α production is a plausible therapeutic mechanism for this compound.

Several isoindolinone and phthalimide derivatives have been reported to possess anti-angiogenic properties.[8][9] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis by these compounds may occur through the modulation of various signaling pathways, including those mediated by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).

-

Carbonic Anhydrases (CAs): Recent studies have identified novel isoindolinone derivatives as potent inhibitors of human carbonic anhydrase isozymes I and II.[10]

-

Cytochrome P450 (CYP) Enzymes: Some phthalimide derivatives have been shown to inhibit hepatic cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, which could have implications for drug-drug interactions.[11]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of various phthalimide and isoindolinone derivatives against the potential targets discussed. This data provides a reference for the potential potency of this compound.

| Compound Class | Compound Example | Target | Assay Type | IC50/Ki | Reference |

| Phthalimide | Thalidomide | TNF-α Production (LPS-stimulated PBMCs) | ELISA | ~194 µM | [6] |

| Phthalimide | Pomalidomide | Cereblon Binding | TR-FRET | 1.2 µM | [12] |

| Phthalimide | Lenalidomide | Cereblon Binding | TR-FRET | 1.5 µM | [12] |

| Phthalimide | LASSBio-1425 | TNF-α Production | ELISA | Not specified | [6] |

| Phthalimide | Derivative 52 | TNF-α Production | ELISA | IC50 200x better than thalidomide | [6] |

| Phthalimide | Derivative 75 | TNF-α Production | ELISA | IC50 = 28.9 µM | [6] |

| Isoindolinone | BIBF 1120 (Nintedanib) | VEGFR2 | Kinase Assay | 21 nM | [8] |

| Isoindolinone | BIBF 1120 (Nintedanib) | FGFR1 | Kinase Assay | 69 nM | [8] |

| Isoindolinone | BIBF 1120 (Nintedanib) | PDGFRα | Kinase Assay | 59 nM | [8] |

| Isoindolinone | Derivative 2a | hCA I | Enzyme Inhibition | Ki = 87.08 ± 35.21 nM | [10] |

| Isoindolinone | Derivative 2a | hCA II | Enzyme Inhibition | Ki = 160.34 ± 46.59 nM | [10] |

| Isoindolinone | Derivative 2f | hCA I | Enzyme Inhibition | Ki = 11.48 ± 4.18 nM | [10] |

| Isoindolinone | Derivative 2f | hCA II | Enzyme Inhibition | Ki = 9.32 ± 2.35 nM | [10] |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed mechanism of action for a phthalimide-containing molecule that targets Cereblon.

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. [Cereblon as a primary target of IMiDs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedgrid.com [biomedgrid.com]

- 8. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]